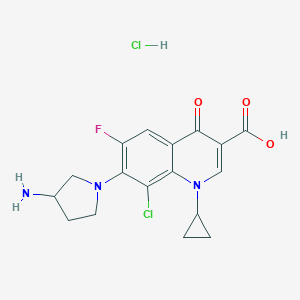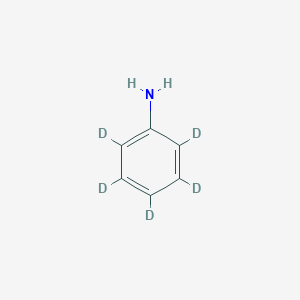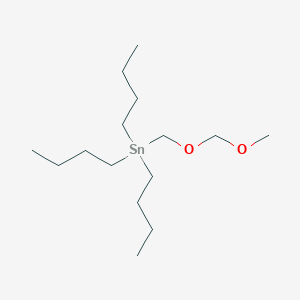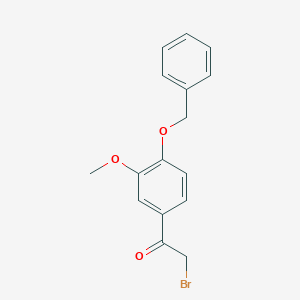
4-(Benzyloxy)-3-methoxyphenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds like 4-(Benzyloxy)-3-methoxyphenacyl bromide often involves bromination reactions. In a study by Fujii et al. (1978), derivatives of phenacyl bromide, which share similarities with 4-(Benzyloxy)-3-methoxyphenacyl bromide, were synthesized from corresponding acetophenones by bromination (Fujii, Yoshifuji, & Ohba, 1978).
Molecular Structure Analysis
Detailed molecular structure analysis is essential for understanding the chemical behavior of compounds. In a related study, Demir et al. (2015) analyzed the molecular structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, using X-ray diffraction and quantum chemical computation, which can be relevant for understanding the structure of 4-(Benzyloxy)-3-methoxyphenacyl bromide (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are often complex. For example, the synthesis of similar compounds involves reactions with various reagents and conditions, which could also be applicable to 4-(Benzyloxy)-3-methoxyphenacyl bromide. A study by Hadanu et al. (2010) demonstrates the synthesis and reactivity of related compounds (Hadanu et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for practical applications. While specific data on 4-(Benzyloxy)-3-methoxyphenacyl bromide may be limited, analogous studies on related compounds provide insights. For instance, a study by Ji et al. (2007) on benzoylmethyl 4-methoxybenzoate, a similar compound, could provide comparative physical property insights (Ji et al., 2007).
Chemical Properties Analysis
The chemical properties such as reactivity, stability, and interaction with other compounds are fundamental for understanding the behavior of 4-(Benzyloxy)-3-methoxyphenacyl bromide. Research by Crich et al. (2009) discusses the introduction and cleavage of protecting groups in similar compounds, which could be relevant to understanding the chemical properties of 4-(Benzyloxy)-3-methoxyphenacyl bromide (Crich, Li, & Shirai, 2009).
Scientific Research Applications
Photodynamic Therapy
The zinc phthalocyanine derivative, substituted with benzyloxyphenacyl bromide groups, has demonstrated significant potential as a Type II photosensitizer in photodynamic therapy, particularly for cancer treatment. Its properties, including high singlet oxygen quantum yield and good fluorescence, make it suitable for this application (Pişkin, Canpolat & Öztürk, 2020).
Organic Synthesis
- The bromination of 4-methoxy toluene, leading to the formation of benzyloxyphenacyl bromide derivatives, demonstrates the compound's use in organic synthesis as an intermediate or a reactant (Kulangiappar, Anbukulandainathan & Raju, 2014).
- The synthesis of N-[2-Benzyloxy-5-(2-oxiranyl)phenyl]formamide, involving the bromination of 4-hydroxyacetophenone to obtain a benzyloxyphenacyl bromide derivative, is another example of its role in organic synthesis (Mereyala & Sambaru, 2005).
Synthetic Chemistry
- The synthesis of 1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium Bromides from 4-methoxyphenylamino derivatives and substituted benzyloxyphenacyl bromides underlines its importance in preparing complex organic compounds (Demchenko et al., 2003).
Molecular Electronics
- In the field of molecular electronics, simple aryl bromides like 4-benzyloxy-3-methoxyphenacyl bromide are crucial building blocks for thiol end-capped molecular wires, highlighting its utility in advanced technological applications (Stuhr-Hansen et al., 2005).
Heterocyclic Compound Synthesis
- The synthesis of 2H-1,4-Benzoxazines at room temperature, utilizing compounds like benzyloxyphenacyl bromide, showcases its role in creating heterocyclic compounds with biological and synthetic applications (Sharifi et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOVVVKWCOIIEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508218 |
Source


|
| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-methoxyphenacyl bromide | |
CAS RN |
1835-12-7 |
Source


|
| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)

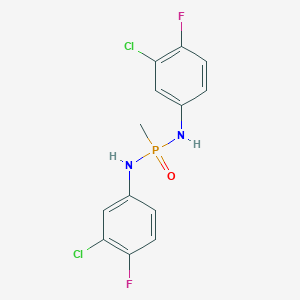


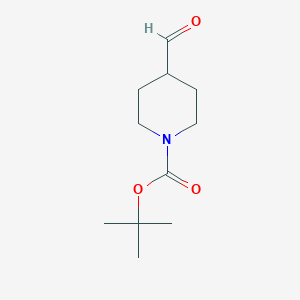
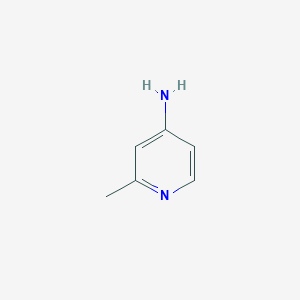
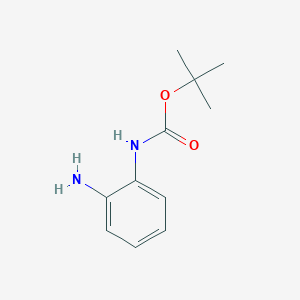
![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)
![Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B29980.png)
